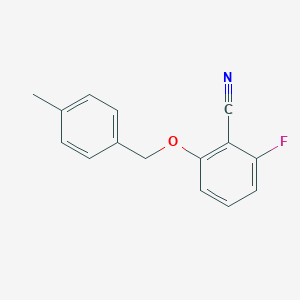

2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile

Overview

Description

2-Fluoro-6-(4-methylbenzyloxy)benzonitrile is an organic compound with the molecular formula C15H12FNO. It is characterized by the presence of a fluoro group, a benzyloxy group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-(4-methylbenzyloxy)benzonitrile can be synthesized through the reaction of 4-methylbenzyl alcohol with 2,6-difluorobenzonitrile. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Fluoro-6-(4-methylbenzyloxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-methylbenzyloxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Products with different functional groups replacing the fluoro group.

Oxidation: Aldehydes or acids derived from the benzyloxy group.

Reduction: Amines derived from the nitrile group.

Scientific Research Applications

Pharmaceutical Development

Building Block for Synthesis:

2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile serves as a valuable intermediate in the synthesis of novel pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties. Compounds with similar structures have been investigated for various pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Biological Activity:

While specific biological activity data for this compound is limited, derivatives of benzonitriles are known to exhibit significant biological activities. The incorporation of fluorine and methyl groups can enhance lipophilicity and bioavailability, making this compound a candidate for further biological evaluation.

Chemical Research

Interaction Studies:

Research involving this compound could focus on its binding affinities with various biological targets or its reactivity with other chemical species. Preliminary studies may include assessing its interactions with enzymes or receptors to evaluate its potential as a therapeutic agent.

Comparative Analysis:

A comparative analysis of structurally similar compounds can provide insights into how variations in substituents affect chemical properties and biological activities. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile | Chlorine instead of methyl group | Potentially different biological activity |

| 2-Chloro-6-(4-methylbenzyloxy)benzonitrile | Chlorine atom at position 2 | Variation in reactivity patterns |

| 2-Bromo-6-(4-methylbenzyloxy)benzonitrile | Bromine substitution | May exhibit different solubility characteristics |

| 2-Methoxy-6-(4-methylbenzyloxy)benzonitrile | Methoxy group instead of fluoro | Altered electronic properties |

This table illustrates the importance of substituent choice in determining chemical behavior and application potential.

Toxicological Considerations

Understanding the toxicological profile of this compound is crucial for its application in research and industry. According to safety data sheets, the compound is not classified as harmful upon ingestion or skin contact; however, exposure should be minimized due to potential irritant properties . Proper handling protocols must be established to ensure safety in laboratory settings.

Future Research Directions

Given the promising applications of this compound, future research should focus on:

- In-depth Biological Evaluation: Conducting pharmacological studies to assess its efficacy against specific diseases.

- Synthesis of Derivatives: Exploring modifications to enhance its therapeutic profile.

- Mechanistic Studies: Investigating the mechanisms underlying its interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-methylbenzyloxy)benzonitrile involves its interaction with specific molecular targets. The fluoro and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways and exert pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

2,6-Difluorobenzonitrile: Similar structure but lacks the benzyloxy group.

2-Fluoro-6-methoxybenzonitrile: Similar structure but has a methoxy group instead of a benzyloxy group

Uniqueness

2-Fluoro-6-(4-methylbenzyloxy)benzonitrile is unique due to the presence of both a fluoro and a benzyloxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse research applications .

Biological Activity

2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile is a chemical compound with the molecular formula C₁₅H₁₂FNO and a molecular weight of 241.26 g/mol. Its structure includes a fluorine atom attached to a benzene ring, along with a benzonitrile group and a 4-methylbenzyl ether substituent. This unique configuration positions it as a candidate for various pharmaceutical applications, although specific biological activity data remains limited.

Structural Characteristics

The compound's structural features can significantly influence its biological activity. The presence of the fluorine atom may enhance lipophilicity and bioavailability, while the benzonitrile moiety is often associated with pharmacological properties such as anti-inflammatory, anti-cancer, and antimicrobial activities. Below is a summary of its structural characteristics:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₂FNO |

| Molecular Weight | 241.26 g/mol |

| Functional Groups | Fluoro, benzonitrile, ether |

| Potential Applications | Anti-inflammatory, anti-cancer, antimicrobial |

Biological Activity Overview

While direct studies on this compound are scarce, related compounds have been explored for their biological activities. Compounds with similar structures have shown promise in various pharmacological contexts:

- Anti-inflammatory Activity : Derivatives of benzonitriles have been linked to reduced inflammation markers in vitro.

- Anticancer Properties : Some structurally related compounds have demonstrated cytotoxic effects against cancer cell lines.

- Antimicrobial Effects : Benzonitriles have been investigated for their ability to inhibit bacterial growth.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of benzonitrile derivatives found that compounds with similar substituents exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Properties

Research on benzophenone derivatives indicated that certain compounds demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing biological efficacy.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that its interactions with specific biological targets could involve:

- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit enzymes crucial for cellular proliferation.

- Disruption of Cellular Signaling Pathways : Potential interference with pathways involved in inflammation and tumorigenesis.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile | Chlorine instead of methyl group | Potentially different anti-cancer activity |

| 2-Chloro-6-(4-methylbenzyloxy)benzonitrile | Chlorine atom at position 2 | Variation in reactivity patterns |

| 2-Bromo-6-(4-methylbenzyloxy)benzonitrile | Bromine substitution | Different solubility characteristics |

Properties

IUPAC Name |

2-fluoro-6-[(4-methylphenyl)methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c1-11-5-7-12(8-6-11)10-18-15-4-2-3-14(16)13(15)9-17/h2-8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDSAKVFHVQAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372032 | |

| Record name | 2-Fluoro-6-[(4-methylphenyl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-09-8 | |

| Record name | 2-Fluoro-6-[(4-methylphenyl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175204-09-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.